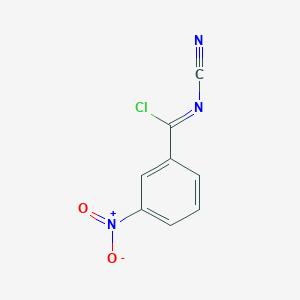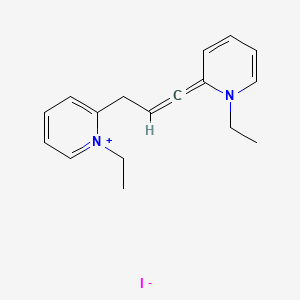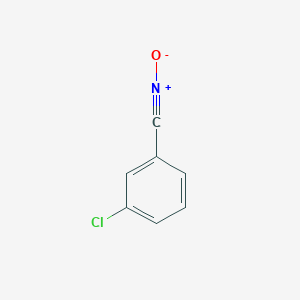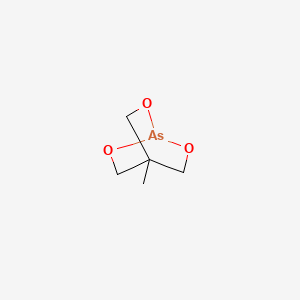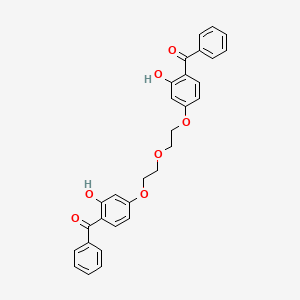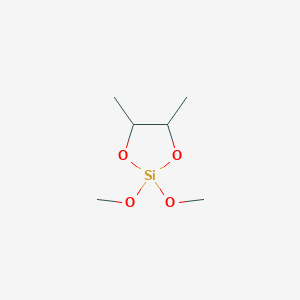
Cerium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium copper is a bimetallic compound that combines the properties of cerium and copper. Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states, while copper is a transition metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique catalytic, electronic, and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cerium copper compounds often involves the synthesis of bimetallic cerium/copper organic frameworks. One common method is the room temperature hydrothermal synthesis, followed by in-situ pyrolysis under a nitrogen atmosphere. This process typically involves the following steps:
Hydrothermal Synthesis: Cerium and copper precursors are dissolved in a solvent and subjected to hydrothermal conditions at room temperature to form a bimetallic organic framework.
In-Situ Pyrolysis: The resulting framework is then pyrolyzed at temperatures around 600°C under a nitrogen atmosphere to produce the cerium copper oxide catalyst.
Industrial Production Methods: In industrial settings, cerium copper compounds can be produced through metallothermic reduction or electrolysis of anhydrous fused halides. These methods allow for the large-scale production of high-purity cerium copper compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Cerium copper compounds undergo several types of chemical reactions, including:
Substitution: Cerium copper compounds can participate in substitution reactions where one element in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxygen or air as the oxidizing agent at elevated temperatures.
Reduction Reactions: Ammonia is commonly used as the reductant in SCR processes, with reaction temperatures ranging from 125°C to 275°C.
Major Products:
Oxidation Reactions: The major products are often carbon dioxide and water when VOCs are oxidized.
Reduction Reactions: The primary products are nitrogen and water when nitrogen oxides are reduced.
Scientific Research Applications
Cerium copper compounds have a wide range of scientific research applications, including:
Catalysis: Used as catalysts in the oxidation of VOCs and the reduction of nitrogen oxides.
Biomedical Applications: Cerium oxide nanoparticles, which can be part of cerium copper compounds, have shown promise in antioxidant therapies, drug delivery, and antimicrobial applications
Environmental Applications: Employed in catalytic converters to reduce harmful emissions from vehicles.
Material Science: Used in the development of advanced materials with unique electronic and structural properties.
Mechanism of Action
The mechanism of action of cerium copper compounds is primarily based on their ability to switch between different oxidation states. For example, cerium can alternate between Ce(III) and Ce(IV) states, which allows it to participate in redox reactions. This redox capability is crucial for their catalytic activity, particularly in oxidation and reduction reactions . The presence of copper enhances the overall catalytic performance by promoting electron transfer and creating more oxygen vacancies .
Comparison with Similar Compounds
Cerium Manganese Compounds: Known for their catalytic activity in oxidation reactions.
Cerium Zinc Compounds: Used in various catalytic and electronic applications.
Cerium copper compounds stand out due to their synergistic effects, which result in superior catalytic performance and versatility in various applications.
Properties
CAS No. |
12157-55-0 |
|---|---|
Molecular Formula |
CeCu4 |
Molecular Weight |
394.30 g/mol |
IUPAC Name |
cerium;copper |
InChI |
InChI=1S/Ce.4Cu |
InChI Key |
BIKSNLJGOXNHMI-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
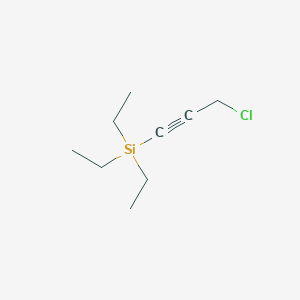


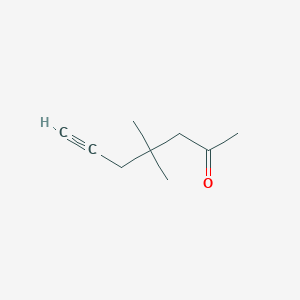
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
